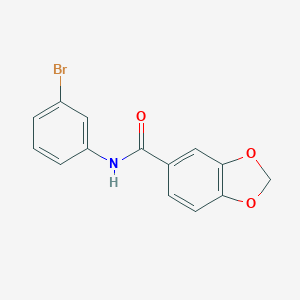

N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide

Vue d'ensemble

Description

N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide: is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a bromophenyl group attached to a benzodioxole ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Amidation: The final step involves the formation of the carboxamide group by reacting the bromophenyl-benzodioxole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

Substitution: The bromine atom in the phenyl ring can be substituted by various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide has shown potential in medicinal applications due to its ability to interact with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors, leading to therapeutic effects. Preliminary studies have suggested its involvement in:

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Interaction studies reveal that it may modulate inflammatory pathways, suggesting potential use in treating inflammatory disorders.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing novel heterocyclic compounds. Its reactivity allows for various transformations:

- Nucleophilic Substitution Reactions : The carboxamide group can participate in nucleophilic attacks, facilitating the formation of diverse derivatives.

- Electrophilic Aromatic Substitution : The bromine atom on the phenyl ring can undergo substitution reactions, enabling further functionalization of the compound.

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Synthesis of Advanced Materials : It can be utilized to create materials with specific electronic or optical properties, potentially leading to innovations in organic electronics and photonics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of this compound revealed that it effectively reduced pro-inflammatory cytokines in vitro. These findings support its potential therapeutic application in treating conditions like arthritis.

Case Study 3: Organic Synthesis Applications

In synthetic chemistry experiments, this compound was utilized as an intermediate to synthesize novel heterocycles with improved biological activities. The versatility of this compound has been demonstrated through various successful synthetic routes.

Mécanisme D'action

The mechanism of action of N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

- N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

- N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide

Comparison: N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Activité Biologique

N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with various brominated aromatic compounds. This process can be optimized through different methodologies such as Suzuki-Miyaura coupling reactions or other organic synthesis techniques. Characterization is often performed using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 13 |

| Pseudomonas aeruginosa | 14 |

The presence of the bromine atom in the structure is believed to enhance its antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

2.2 Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS methods. Results indicate that the compound exhibits moderate antioxidant activity.

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH | 45 |

| ABTS | 50 |

These findings suggest that while the compound has some antioxidant properties, it may not be as potent as other known antioxidants .

2.3 Toxicity Studies

Toxicity assessments using Daphnia magna assays revealed that this compound has a moderate toxicity profile. The LC50 value was determined to be above 50 µg/mL, indicating a need for further evaluation in vivo to assess safety for potential therapeutic applications .

3. Case Studies

Case Study 1: Antimicrobial Efficacy

In a study aimed at evaluating the antimicrobial effects of this compound, researchers found that the compound was particularly effective against Staphylococcus aureus. The study utilized a well-diffusion method to assess efficacy and concluded that the compound could serve as a lead candidate for developing new antibiotics .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant potential of this compound compared to standard antioxidants like ascorbic acid. The results indicated that while it showed some protective effects against oxidative stress in cellular models, further modifications might enhance its efficacy .

4. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial efficacy. While its antioxidant properties are notable, they are not as pronounced as those of established antioxidants. The moderate toxicity profile suggests potential for therapeutic applications but necessitates further research to optimize its safety and efficacy.

Future studies should focus on:

- Structural modifications to enhance biological activity.

- In vivo studies to better understand the pharmacokinetics and dynamics.

- Exploration of its mechanisms of action at the molecular level.

Propriétés

IUPAC Name |

N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-10-2-1-3-11(7-10)16-14(17)9-4-5-12-13(6-9)19-8-18-12/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHDCHFQYKEWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349974 | |

| Record name | N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349114-14-3 | |

| Record name | N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.